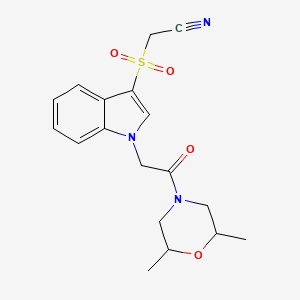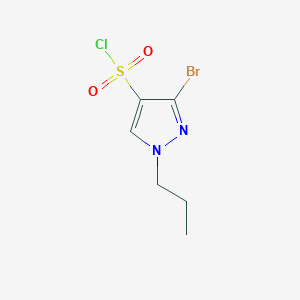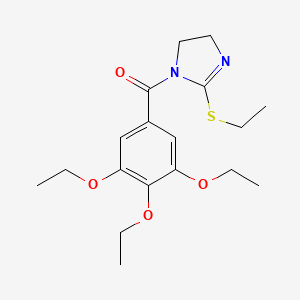
2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a morpholine ring, which is an organic chemical compound having the chemical formula O(C H 2 CH 2) 2 NH . This heterocycle features both amine and ether functional groups .
Synthesis Analysis
Morpholines can be synthesized from 1,2-amino alcohols and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of morpholine is characterized by both amine and ether functional groups . The presence of these groups allows morpholine to act as a base; its conjugate acid is called morpholinium .Chemical Reactions Analysis
Morpholines can undergo a variety of chemical reactions. For example, they can be synthesized from 1,2-amino alcohols and related compounds . They can also undergo heterocyclization to form morpholines and morpholinones .Physical and Chemical Properties Analysis
Morpholine is a colorless liquid with a weak, ammonia-like or fish-like odor . It is miscible with water and has a high boiling point .Aplicaciones Científicas De Investigación
Electropolymerization and Electrochemical Properties
Research demonstrates the use of acetonitrile in the oxidative electropolymerization of specific ruthenium complexes. These complexes, when polymerized in acetonitrile, showed different film morphologies compared to other solvents. Notably, films produced in acetonitrile exhibited relatively smooth surfaces. This property is crucial in applications where surface characteristics are important. Moreover, these films showed promising electrochemical and photonic properties, indicating their potential use in various electrochemical applications (Venkatanarayanan et al., 2008).
Influence on O-atom-transfer Reactivity
Another study highlights the use of acetonitrile in synthesizing oxorhenium(V) complexes with phenolate-oxazoline ligands. The reaction environment involving acetonitrile significantly affected the O-atom-transfer reactivity of these complexes. This aspect is crucial in understanding the reactivity patterns and developing efficient catalysts for various chemical reactions (Schachner et al., 2014).
Protein Interaction Analysis
Acetonitrile has been found useful in studying protein interactions, particularly when dealing with hydrophobic and aromatic substances. It serves as an alternative to DMSO for dissolving such substances, which are then diluted in aqueous media containing target molecules. This application is significant in structural evaluation using spectroscopic techniques, especially in the far UV measurements (Arakawa, 2018).
Metabolism Studies
In a study focusing on the metabolism of specific phosphorothioates in white rats, acetonitrile was used to isolate and identify various metabolites. This application is vital in understanding the metabolic pathways and potential toxicity of various compounds in biological systems (Brady & Arthur, 1961).
Mechanism of Aromatic Nucleophilic Substitution Reactions
The effect of different solvents, including acetonitrile, on the mechanism of aromatic nucleophilic substitution reactions was studied. It was observed that the solvent plays a significant role in determining the base-catalyzed reactions of certain compounds, which is essential for understanding reaction mechanisms in organic chemistry (Emokpae et al., 1993).
Safety and Hazards
Propiedades
IUPAC Name |
2-[1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]indol-3-yl]sulfonylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-13-9-21(10-14(2)25-13)18(22)12-20-11-17(26(23,24)8-7-19)15-5-3-4-6-16(15)20/h3-6,11,13-14H,8-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZMXBIAYZRRID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclohexyl-N'-{4-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea](/img/structure/B2686566.png)
![N-cyclohexyl-1-((2-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2686568.png)
![2-{[2-(4-Chlorophenyl)quinolin-4-yl]formamido}acetic acid](/img/structure/B2686570.png)

![ethyl 3-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate](/img/structure/B2686573.png)
![3-[(2-chlorobenzyl)sulfonyl]-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole](/img/structure/B2686574.png)

![8-(4-fluorobenzoyl)-6-[(2-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2686576.png)

![3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-(4-fluorophenyl)piperazino]-2-propen-1-one](/img/structure/B2686583.png)
![N-[(4-Chlorophenyl)-cyanomethyl]-2-(dimethylamino)acetamide](/img/structure/B2686584.png)
![N-(3-chlorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2686586.png)
